molecular formula C11H14O B8582853 2-Methyl-1-(3-methylphenyl)-2-propen-1-ol

2-Methyl-1-(3-methylphenyl)-2-propen-1-ol

Cat. No. B8582853
M. Wt: 162.23 g/mol
InChI Key: HKCGTCXSUBVTRJ-UHFFFAOYSA-N
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Patent
US08815792B2

Procedure details

3-Methylbenzaldehyde (Aldrich 97%, 62 g, 0.5 mol) was added drop-wise over 1 hour to a commercial solution of 2-propenyl magnesium bromide in THF (Aldrich 0.5 N, 800 ml, 0.4 mol), at −78° C. under nitrogen. The cooling bath was removed and the reaction stirred for 5 hours, before being cooled to 0° C. A saturated aqueous solution of ammonium chloride (300 ml) was added drop-wise at such a rate that the temperature was kept below 20° C. Diethyl ether (600 ml) was then added and the reaction was transferred to a separating funnel. After shaking vigorously, the phases were separated. The organic phase was washed with water and saturated aqueous sodium bicarbonate. Each aqueous phase was re-extracted with diethyl ether. The organic fractions were combined and dried over solid anhydrous sodium sulfate. The solid was filtered off, rinsed with diethyl ether and the solvents were removed under vacuum. The product was purified by column chromatography on silica gel (eluent: heptanes/ethyl acetate 5:1) followed by distillation through a 20-cm Widmer column. 33 g of the desired product were obtained (yield=51%). B.P.=55° C./0.009 mbar
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH2:10]([Mg]Br)[CH:11]=[CH2:12].C1COCC1>>[CH3:12][C:11](=[CH2:10])[CH:5]([C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([CH3:1])[CH:3]=1)[OH:6]

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
CC=1C=C(C=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)[Mg]Br
Name
Quantity
800 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
A saturated aqueous solution of ammonium chloride (300 ml) was added drop-wise at such a rate that the temperature
CUSTOM
Type
CUSTOM
Details
was kept below 20° C
ADDITION
Type
ADDITION
Details
Diethyl ether (600 ml) was then added
CUSTOM
Type
CUSTOM
Details
the reaction was transferred to a separating funnel
STIRRING
Type
STIRRING
Details
After shaking vigorously
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed with water and saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
Each aqueous phase was re-extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over solid anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
rinsed with diethyl ether
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel (eluent: heptanes/ethyl acetate 5:1)
DISTILLATION
Type
DISTILLATION
Details
followed by distillation through a 20-cm Widmer column

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C(O)C1=CC(=CC=C1)C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.